1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine
Description
Properties
Molecular Formula |
C17H20N2O2 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C17H20N2O2/c1-13-5-3-6-15(14(13)2)18-8-10-19(11-9-18)17(20)16-7-4-12-21-16/h3-7,12H,8-11H2,1-2H3 |
InChI Key |
WDTDWCJVPXKAKU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=CO3)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=CO3)C |
Origin of Product |
United States |
Biological Activity
1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine is a compound belonging to the piperazine class, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Analysis
The synthesis of this compound typically involves the reaction of 2-furoyl chloride with 1-(2,3-dimethylphenyl)piperazine in the presence of a base such as potassium carbonate. The product can be characterized using techniques such as proton nuclear magnetic resonance (1H-NMR) and mass spectrometry (MS) to confirm its structure.
Antibacterial Activity
Recent studies have demonstrated that derivatives of piperazine exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In a study evaluating a series of piperazine derivatives, including those with furoyl substituents, several compounds showed potent activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Minimum Inhibitory Concentration (MIC) Values
The antibacterial efficacy is often quantified using the minimum inhibitory concentration (MIC). For instance:
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| 5a | S. aureus | 8.34 ± 0.55 |
| 5g | E. coli | 8.37 ± 0.12 |
| 5p | P. aeruginosa | 8.65 ± 0.57 |
| Ciprofloxacin (control) | Various | ~7.00 |
The synthesized compounds exhibited MIC values comparable to that of ciprofloxacin, a standard antibiotic, indicating their potential as new antibacterial agents .
Cytotoxicity Assessment
Cytotoxicity is an essential factor in evaluating the safety profile of new compounds. Hemolytic activity assays were conducted using bovine red blood cells to assess toxicity levels.
Hemolysis Results
The hemolytic activity was measured and expressed as a percentage:
| Compound | Hemolysis (%) |
|---|---|
| 5a | 15.48 |
| 5g | 8.03 |
| 5p | 4.35 |
These results suggest that while some compounds exhibit antibacterial properties, they also maintain a relatively low level of hemolytic activity, indicating lower toxicity .
Pharmacological Potential
Beyond antibacterial activity, compounds like this compound have shown promise in other pharmacological areas:
- Cholinesterase Inhibition : Some derivatives have demonstrated significant inhibitory effects on butyrylcholinesterase (BChE), which is relevant for Alzheimer's disease treatment.
| Compound | IC50 (µM) |
|---|---|
| N-(4-Ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide | 0.82 ± 0.001 |
| Eserine (control) | 0.85 ± 0.0001 |
This suggests that modifications to the piperazine core can enhance inhibitory potency against cholinesterase enzymes .
Case Studies
Several case studies highlight the biological activities of related compounds:
- Antimicrobial Activity : Research has shown that piperazine derivatives possess broad-spectrum antimicrobial properties against various pathogens, including fungi and bacteria.
- Neuroprotective Effects : Studies indicate that some furoyl-piperazine derivatives can cross the blood-brain barrier and may offer neuroprotective effects through cholinergic modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Core
Table 1: Key Structural Modifications and Receptor Affinities
Key Observations :
Lipophilicity and Receptor Binding :
- The 2,3-dimethylphenyl group in the target compound confers moderate lipophilicity, balancing membrane permeability and solubility. In contrast, 1-(2,3-dichlorophenyl)piperazine () exhibits higher lipophilicity due to chlorine substituents, leading to stronger binding to 5-HT₆ and D₂ receptors .
- The 2-trifluoromethylphenyl analog () shows reduced lipophilicity compared to dichlorophenyl derivatives, resulting in weaker D₂ affinity but retained 5-HT₁ₐ activity .
- In contrast, 1,4-di(2-furoyl)piperazine () lacks aromatic N1-substituents, likely reducing CNS penetration .
Table 2: Functional Comparison with Analogous Compounds
Key Findings :
- Target Selectivity: AO-15’s unique substituents may reduce off-target effects compared to dichlorophenyl analogs, which exhibit promiscuous binding to monoaminergic receptors .
- Therapeutic Potential: While 1-(1-naphthyl)piperazine derivatives () show promise in psychiatric disorders, AO-15’s Aβ42 inhibition positions it as a candidate for neurodegenerative disease research .
Preparation Methods
Nucleophilic Aromatic Substitution
Reaction of piperazine with 1-bromo-2,3-dimethylbenzene under basic conditions achieves mono-arylation. Typical conditions involve:
-
Solvent : Toluene or dimethylformamide (DMF)
-
Base : Potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Catalyst : Copper(I) iodide or palladium-based catalysts for enhanced reactivity.
-
Temperature : 80–120°C for 12–24 hours.
Representative Procedure :
Piperazine (10 mmol), 1-bromo-2,3-dimethylbenzene (12 mmol), K₂CO₃ (15 mmol), and CuI (0.1 mmol) in DMF are stirred at 100°C under nitrogen. After 18 hours, the mixture is filtered, and the residue is purified via column chromatography (SiO₂, ethyl acetate/hexane) to yield 1-(2,3-dimethylphenyl)piperazine (68% yield).
Buchwald-Hartwig Amination
For less reactive aryl halides, palladium-catalyzed coupling ensures efficient arylation:
-
Catalyst : Pd₂(dba)₃ (0.05 equiv)
-
Ligand : Xantphos (0.1 equiv)
-
Base : Cs₂CO₃
Acylation with 2-Furoyl Chloride
The second step involves introducing the 2-furoyl group to the free amine of 1-(2,3-dimethylphenyl)piperazine.
Schotten-Baumann Conditions
Classical acylation in a biphasic system ensures mild reaction conditions:
-
Acylating agent : 2-Furoyl chloride (1.2 equiv)
-
Base : Aqueous NaOH (10%)
-
Solvent : Dichloromethane (DCM) or THF
Procedure :
1-(2,3-Dimethylphenyl)piperazine (5 mmol) is dissolved in DCM, cooled to 0°C, and treated with 2-furoyl chloride (6 mmol) and aqueous NaOH. The mixture is stirred for 3 hours, after which the organic layer is separated, dried (Na₂SO₄), and concentrated. Recrystallization from ethanol yields the title compound (82% yield).
Homogeneous Acylation in Polar Aprotic Solvents
Enhanced reactivity is achieved in solvents like acetonitrile or DMF with inorganic bases:
Optimization Data :
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Acetonitrile | 4 | 85 |
| TEA | DCM | 3 | 78 |
| NaOH | THF/H₂O | 2 | 72 |
Alternative Routes and Mechanistic Insights
One-Pot Sequential Reactions
Combining arylation and acylation in a single vessel reduces purification steps:
-
Arylation : React piperazine with 1-bromo-2,3-dimethylbenzene under Pd catalysis.
-
In-situ acylation : Add 2-furoyl chloride and TEA without isolating the intermediate.
Advantages :
-
Total yield: 70–75%
-
Reduced solvent usage.
Solid-Phase Synthesis
Immobilized piperazine derivatives on resin enable combinatorial access to analogs:
Analytical Characterization
Critical data for verifying the structure include:
Spectral Data
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 118–120°C |
| Molecular Formula | C₁₇H₂₁N₂O₂ |
| Molecular Weight | 313.36 g/mol |
| Solubility | DCM, ethanol, DMF |
Challenges and Optimization Strategies
Regioselectivity in Piperazine Substitution
Hydrolysis of 2-Furoyl Chloride
-
Mitigation : Conduct reactions under anhydrous conditions with molecular sieves.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
